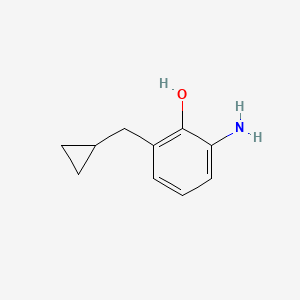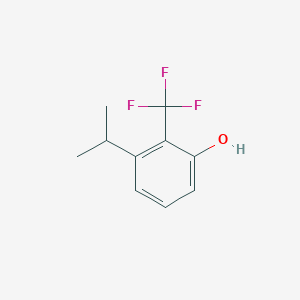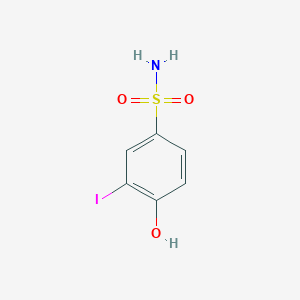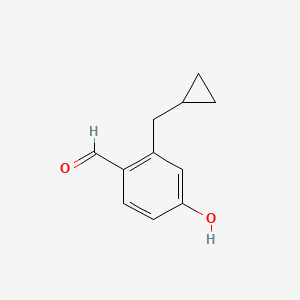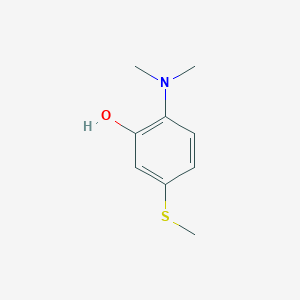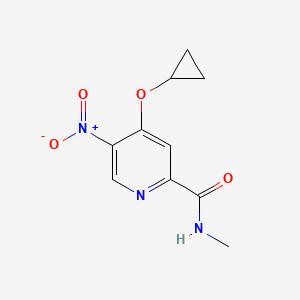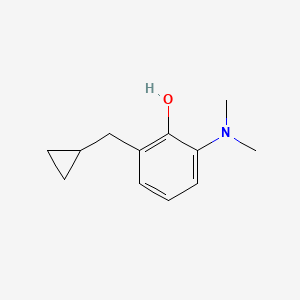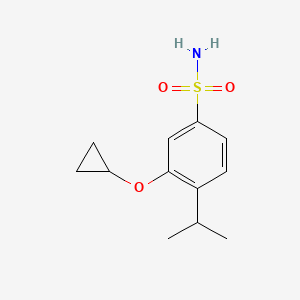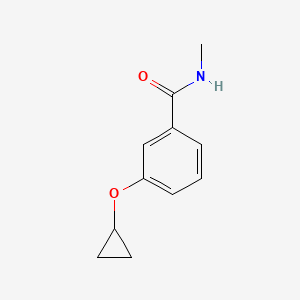
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorosulfonyl group, a methoxy group, and a carboxylate ester group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of a pyridine derivative. The starting material, 4-methoxypyridine-2-carboxylic acid, is first esterified to form methyl 4-methoxypyridine-2-carboxylate. This intermediate is then treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the 6-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like tin(II) chloride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Chlorosulfonic Acid:
Amines and Alcohols: Used for substitution reactions.
Reducing Agents: Such as tin(II) chloride for reduction reactions.
Acid or Base Catalysts: For hydrolysis reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution with amines.
Sulfonate Esters: Formed from substitution with alcohols.
Sulfonyl Compounds: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities, leading to the formation of stable sulfonamide or sulfonate linkages. The methoxy and carboxylate ester groups may also influence the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate can be compared with other chlorosulfonyl-substituted pyridine derivatives:
Methyl 4-(chlorosulfonyl)-3-methoxybenzoate: Similar in structure but with a benzoate instead of a pyridine ring.
6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-one: Contains a benzothiazole ring instead of a pyridine ring.
6-Chlorosulfonylbenzoxazolin-2-ones: Similar chlorosulfonyl substitution on a benzoxazoline ring.
These compounds share the chlorosulfonyl functional group, which imparts similar reactivity, but differ in their core structures, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8ClNO5S |
|---|---|
Molekulargewicht |
265.67 g/mol |
IUPAC-Name |
methyl 6-chlorosulfonyl-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO5S/c1-14-5-3-6(8(11)15-2)10-7(4-5)16(9,12)13/h3-4H,1-2H3 |
InChI-Schlüssel |
LVAQHCCJFSNDLO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


